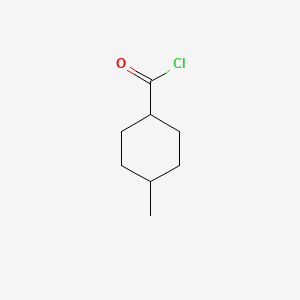

4-Methylcyclohexanecarbonyl chloride

Description

Significance of Acyl Chlorides in Contemporary Chemical Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and serve as powerful acylating agents in a vast array of chemical transformations. Their heightened reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent reactivity makes acyl chlorides indispensable in modern organic synthesis for the formation of esters, amides, and acid anhydrides, often under mild conditions. chemicalbook.com The reactions are typically rapid and high-yielding, proceeding through a nucleophilic acyl substitution mechanism. Furthermore, their utility extends to Friedel-Crafts acylation reactions, enabling the introduction of acyl groups onto aromatic rings, a fundamental process in the synthesis of pharmaceuticals and fine chemicals. The versatility and efficiency of acyl chlorides have solidified their position as crucial intermediates in the synthesis of a myriad of organic molecules.

Historical Development of Cyclohexanecarbonyl Chloride Chemistry

The chemistry of cyclohexanecarbonyl chloride, the parent compound of 4-methylcyclohexanecarbonyl chloride, is rooted in the broader development of alicyclic chemistry. Early investigations into the reactions of cyclohexane (B81311) derivatives laid the groundwork for understanding the behavior of this class of compounds. The synthesis of cyclohexanecarbonyl chloride is most commonly achieved by treating cyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. This conversion is a standard and efficient method for activating the carboxylic acid for subsequent reactions.

Historically, cyclohexanecarbonyl chloride has been utilized as a key intermediate in the synthesis of various organic compounds. Its application in Friedel-Crafts reactions to produce cyclohexyl ketones has been a notable area of study. Furthermore, its reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, have been extensively explored to generate a diverse library of cyclohexane-containing molecules. These early studies on the reactivity and applications of cyclohexanecarbonyl chloride provided the essential chemical knowledge base for the later development and utilization of its substituted derivatives, such as this compound.

Isomeric Considerations of this compound

The presence of a methyl group at the 4-position of the cyclohexane ring introduces the possibility of cis-trans isomerism in this compound. This isomerism arises from the relative orientation of the methyl group and the carbonyl chloride group with respect to the plane of the cyclohexane ring.

Trans Isomer: In the trans isomer, the methyl group and the carbonyl chloride group are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both of these bulky substituents can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement generally leads to greater thermodynamic stability for the trans isomer.

Cis Isomer: In the cis isomer, the methyl group and the carbonyl chloride group are on the same side of the ring. In a chair conformation, one substituent must be in an axial position while the other is equatorial. The molecule can undergo a ring flip to an alternative chair conformation, which also has one axial and one equatorial substituent. These two conformers are in equilibrium, and the energy difference between them is determined by the A-values (a measure of steric strain) of the methyl and carbonyl chloride groups.

The synthesis of specific isomers typically starts from the corresponding isomer of 4-methylcyclohexanecarboxylic acid. For instance, the trans isomer of the acyl chloride is prepared from trans-4-methylcyclohexanecarboxylic acid. The separation and characterization of these isomers are crucial as their distinct stereochemistry can influence their reactivity and the stereochemical outcome of the reactions in which they are involved. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital tools for distinguishing between the cis and trans isomers, as the different spatial arrangements of the atoms lead to distinct spectral signatures. For example, the coupling constants of the protons on the cyclohexane ring in the ¹H NMR spectrum can provide valuable information about their relative stereochemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYARUXXIJYYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylcyclohexanecarbonyl Chloride

Optimized Conversion from 4-Methylcyclohexanecarboxylic Acid

The most conventional route to 4-methylcyclohexanecarbonyl chloride involves the chlorination of the corresponding carboxylic acid. Recent research has focused on optimizing this conversion using various chlorinating agents under controlled conditions to maximize yield and purity.

Application of Thionyl Chloride under Controlled Conditions

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the facile removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The general reaction is as follows:

C₈H₁₄O₂ + SOCl₂ → C₈H₁₃ClO + SO₂ + HCl

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and a proton. The subsequent reaction with another chloride ion generates hydrogen chloride.

Optimization of this reaction involves controlling parameters such as temperature, reaction time, and the use of catalysts. For instance, the reaction can be carried out neat or in an inert solvent like dichloromethane. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent intermediate, which is a more powerful chlorinating agent.

Table 1: Optimized Reaction Conditions for Thionyl Chloride Method

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | Facilitates reaction and product isolation. |

| Catalyst | N,N-dimethylformamide (catalytic) | Accelerates the reaction rate. |

| Temperature | Reflux | Ensures completion of the reaction. |

| Reaction Time | 2-4 hours | Sufficient for high conversion. |

| Work-up | Distillation | Purifies the product from excess reagents. |

Utilization of Oxalyl Chloride for Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com Similar to thionyl chloride, the byproducts of the reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous, which simplifies the purification of the final product. shirazu.ac.ir

C₈H₁₄O₂ + (COCl)₂ → C₈H₁₃ClO + CO₂ + CO + HCl

The reaction with oxalyl chloride is often preferred for substrates that are sensitive to the more aggressive conditions sometimes required with thionyl chloride. The reaction mechanism is also a nucleophilic acyl substitution, and it can also be catalyzed by DMF. The use of oxalyl chloride often provides cleaner reactions and higher yields, particularly for small-scale preparations, although it is a more expensive reagent than thionyl chloride.

Table 2: Comparison of Thionyl Chloride and Oxalyl Chloride

| Reagent | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Thionyl Chloride | Inexpensive, readily available. | Can lead to side reactions with sensitive substrates. | Good to Excellent |

| Oxalyl Chloride | Milder conditions, cleaner reactions, gaseous byproducts. shirazu.ac.ir | More expensive. | Excellent |

Investigations into Reaction Kinetics and Yield Optimization

Detailed kinetic studies on the formation of this compound are not extensively reported in the literature. However, general principles of acyl chloride formation kinetics apply. The reaction rate is dependent on the concentration of the carboxylic acid and the chlorinating agent. For catalyzed reactions, the concentration of the catalyst also plays a crucial role.

Yield optimization strategies focus on several key aspects:

Purity of Reactants: The starting 4-methylcyclohexanecarboxylic acid and the chlorinating agents should be of high purity and anhydrous to prevent side reactions.

Stoichiometry: Using a slight excess of the chlorinating agent can drive the reaction to completion.

Temperature Control: Maintaining the optimal temperature is crucial to balance the reaction rate and minimize decomposition of the product or starting material.

Efficient Removal of Byproducts: The continuous removal of gaseous byproducts shifts the equilibrium towards the product side, enhancing the yield.

Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst and its concentration must be optimized to achieve the highest reaction rate without promoting side reactions.

Exploration of Novel Synthesis Pathways

Beyond the traditional methods, researchers are exploring novel synthetic routes to this compound that may offer advantages in terms of efficiency, selectivity, or environmental impact.

Mechanistic Studies of Direct Chlorination Methods

Direct chlorination methods aim to convert a C-H bond on the cyclohexane (B81311) ring directly to a carbonyl chloride group. This approach is challenging due to the relative inertness of C-H bonds and the potential for multiple chlorination products.

One potential, though not yet specifically reported for this compound, pathway could involve radical chlorination. The mechanism of radical chlorination of a related compound, cyclohexane, involves three main stages: initiation, propagation, and termination.

Initiation: This step involves the formation of chlorine radicals, typically through the homolytic cleavage of a chlorine molecule (Cl₂) using heat or UV light.

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and HCl. The cyclohexyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of two radicals.

Directly converting a methylcyclohexane (B89554) to the corresponding acyl chloride via a one-step radical process is not a standard or efficient method. The reaction would likely lead to a complex mixture of chlorinated products on the ring and the methyl group. More controlled radical approaches, potentially using specific radical initiators and chlorinating agents like N-chlorosuccinimide (NCS), are areas of ongoing research for selective C-H functionalization.

Development of Grignard Reagent-Based Syntheses

Grignard reagents offer a powerful tool for carbon-carbon bond formation and could potentially be employed in the synthesis of this compound. A plausible, though indirect, route would involve the reaction of a Grignard reagent with carbon dioxide to form the corresponding carboxylic acid, which would then be converted to the acyl chloride as described in section 2.1.

A more direct, yet challenging, approach would be the reaction of a 4-methylcyclohexylmagnesium halide with a phosgene (B1210022) equivalent. Phosgene (COCl₂) itself is highly toxic, so the development of safer alternatives is a key research focus. The reaction would involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the phosgene equivalent, followed by the displacement of a chloride ion.

The reaction of Grignard reagents with acyl chlorides typically leads to the formation of tertiary alcohols, as the initially formed ketone is highly reactive towards the Grignard reagent. Therefore, controlling the reaction to stop at the acyl chloride stage would require careful selection of reagents and reaction conditions, potentially involving the use of less reactive organometallic reagents or specific catalysts.

Further research is needed to develop a viable and efficient direct synthesis of this compound using Grignard reagents.

Stereocontrolled Synthesis of Isomeric 4-Methylcyclohexanecarbonyl Chlorides

The synthesis of specific isomers of this compound necessitates a carefully planned approach, beginning with the stereoselective synthesis of the corresponding 4-methylcyclohexanecarboxylic acid isomers. The subsequent conversion to the acyl chloride must then proceed in a manner that preserves the desired stereochemistry.

Strategies for Stereoselective Formation of Precursor Carboxylic Acids

The crucial first step in obtaining stereochemically pure this compound is the synthesis of the desired cis- or trans-4-methylcyclohexanecarboxylic acid. Several strategies have been developed to achieve this, primarily involving the catalytic hydrogenation of aromatic precursors and subsequent isomerization.

One common approach is the hydrogenation of 4-alkylbenzoic acids. lookchem.com For instance, the hydrogenation of 4-methylbenzoic acid in a 10% sodium hydroxide (B78521) solution using a specialized Ru-Ni/C catalytic system can yield a mixture of trans- and cis-isomers of 4-methylcyclohexanecarboxylic acid, often in a roughly 2:3 ratio. lookchem.com While this initial mixture is not stereoselective, it serves as a crucial starting point for obtaining the desired isomer.

To obtain the thermodynamically more stable trans-isomer, the mixture of cis and trans acids can be subjected to an alkali-mediated isomerization. lookchem.com By heating the mixture in the presence of a base, the kinetically favored cis-isomer can be converted to the trans-isomer. Following this isomerization, the pure trans-isomer can be isolated through recrystallization. lookchem.com

The synthesis of the cis-isomer in high purity often requires a different approach. While direct hydrogenation of 4-alkylbenzoic acids tends to produce a mixture, specialized catalytic systems and reaction conditions can be optimized to favor the formation of the cis-product. However, the isomerization to the more stable trans-isomer is a common challenge that must be carefully managed.

| Precursor | Reagents and Conditions | Product | Isomeric Ratio (trans:cis) |

| 4-Alkylbenzoic Acids | 1. H₂, Ru-Ni/C catalyst, 10% NaOH(aq) | Mixture of trans- and cis-4-alkylcyclohexanecarboxylic acids | Approx. 2:3 |

| Mixture of trans- and cis-isomers | Alkali-mediated isomerization | Primarily trans-4-alkylcyclohexanecarboxylic acid | Enriched in trans-isomer |

Retention and Inversion of Configuration during Acyl Chloride Derivatization

With the stereochemically defined 4-methylcyclohexanecarboxylic acid in hand, the next critical step is its conversion to the corresponding acyl chloride. This transformation is most commonly achieved using thionyl chloride (SOCl₂). The stereochemical outcome of this reaction is of paramount importance for preserving the isomeric purity of the starting material.

The reaction of a carboxylic acid with thionyl chloride proceeds through a mechanism that typically results in the retention of configuration at the adjacent stereocenters. The process involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. This Sₙi (substitution nucleophilic internal) mechanism leads to the formation of the acyl chloride with the same stereochemistry as the starting carboxylic acid. libretexts.org

Therefore, if pure cis-4-methylcyclohexanecarboxylic acid is treated with thionyl chloride, the resulting product will be cis-4-methylcyclohexanecarbonyl chloride. Similarly, the reaction of pure trans-4-methylcyclohexanecarboxylic acid with thionyl chloride will yield trans-4-methylcyclohexanecarbonyl chloride. This retention of stereochemistry is a key principle in the synthesis of isomerically pure acyl chlorides.

| Starting Material | Reagent | Mechanism | Stereochemical Outcome | Product |

| cis-4-Methylcyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | Sₙi | Retention of configuration | cis-4-Methylcyclohexanecarbonyl chloride |

| trans-4-Methylcyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | Sₙi | Retention of configuration | trans-4-Methylcyclohexanecarbonyl chloride |

Chromatographic Separation and Characterization of Isomers

Following the synthesis, it is often necessary to verify the isomeric purity of the this compound or to separate mixtures of the cis and trans isomers. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for this purpose.

Gas Chromatography (GC): Chiral capillary GC is a powerful tool for separating stereoisomers. chromatographyonline.comgcms.cz The use of chiral stationary phases, often based on derivatized cyclodextrins, allows for the differential interaction with the cis and trans isomers, leading to their separation. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the separation of isomers of carboxylic acids. chromatographyonline.comnih.gov For the separation of cis- and trans-4-methylcyclohexanecarboxylic acid, a C18 column is often employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic additive like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and improve peak shape. chromatographyonline.comhplc.eu The precise composition of the mobile phase is a key factor in achieving optimal separation.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and differentiation of the cis and trans isomers.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their stereochemical environment. In the trans-isomer, the axial and equatorial protons will exhibit distinct chemical shifts and coupling patterns compared to the cis-isomer. The coupling constants between adjacent protons, in particular, can provide valuable information about their dihedral angles and thus the stereochemistry of the molecule. rsc.orgresearchgate.netyoutube.com

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also indicative of the isomer's stereochemistry. Generally, axial substituents cause an upfield shift (to lower ppm values) for the carbon to which they are attached and the gamma carbons, a phenomenon known as the gamma-gauche effect. This allows for the differentiation of the cis and trans isomers based on the chemical shifts of the ring carbons and the methyl and carbonyl carbons. scispace.comwisc.edu

Infrared (IR) Spectroscopy: While the IR spectra of the cis and trans isomers will share many similarities, particularly the strong carbonyl (C=O) stretch of the acyl chloride group, subtle differences in the fingerprint region (below 1500 cm⁻¹) can often be observed. These differences arise from the distinct vibrational modes of the two isomers due to their different symmetries and conformations.

By combining these advanced synthetic, chromatographic, and spectroscopic methodologies, researchers can effectively synthesize, separate, and characterize the individual cis and trans isomers of this compound for various applications in organic synthesis and materials science.

Chemical Reactivity and Mechanistic Investigations of 4 Methylcyclohexanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Methylcyclohexanecarbonyl chloride, as a derivative of a carboxylic acid, primarily engages in chemical transformations through nucleophilic acyl substitution. chemeurope.com This class of reactions involves the replacement of the chloride, which is an effective leaving group, by a nucleophile. masterorganicchemistry.comlibretexts.org The reaction mechanism is a two-step process, commencing with the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate. chemeurope.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, resulting in the substituted product. chemeurope.com The high reactivity of acyl chlorides like this compound is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Amidation Reactions for Diverse Cyclohexanecarboxamides

The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a robust and efficient method for the synthesis of N-substituted 4-methylcyclohexanecarboxamides. fishersci.co.ukopenstax.org This transformation is a cornerstone in synthetic organic chemistry for creating amide bonds. nih.gov

This compound reacts readily with primary and secondary amines to yield the corresponding secondary and tertiary amides, respectively. openstax.org The reaction mechanism involves the nucleophilic addition of the amine's lone pair of electrons on the nitrogen to the carbonyl carbon, followed by the elimination of a chloride ion. libretexts.org Typically, the reaction is vigorous and produces hydrogen chloride (HCl) as a byproduct. libretexts.org To neutralize the generated HCl, which would otherwise protonate the starting amine and render it non-nucleophilic, the reaction is commonly carried out in the presence of a base. fishersci.co.uk This is often referred to as the Schotten-Baumann reaction, where a base such as a tertiary amine (e.g., triethylamine, pyridine) or an aqueous solution of a base is used. fishersci.co.uk Two equivalents of the reacting amine can also be used, where one acts as the nucleophile and the second acts as the base.

The general protocol involves stirring a solution of the amine and a base, followed by the addition of the acyl chloride. fishersci.co.uk The reaction often proceeds rapidly at room temperature or below in a suitable aprotic solvent. fishersci.co.ukhud.ac.uk

Table 1: Examples of Amidation Reactions with Primary and Secondary Amines The following table illustrates typical amidation reactions. This compound is used as the representative acyl chloride.

| Amine (Nucleophile) | Base | Solvent | Product |

| Aniline (B41778) (Primary Amine) | Triethylamine | Cyrene™ | N-phenyl-4-methylcyclohexanecarboxamide |

| Benzylamine (Primary Amine) | Triethylamine | Cyrene™ | N-benzyl-4-methylcyclohexanecarboxamide |

| Pyrrolidine (Secondary Amine) | Triethylamine | Cyrene™ | (4-Methylcyclohexanoyl)pyrrolidine |

| Methylamine (Primary Amine) | Excess Methylamine | Dichloromethane | N,4-dimethylcyclohexanecarboxamide |

Data compiled from representative procedures for acyl chloride amidation. hud.ac.ukresearchgate.net

The amidation reaction using this compound is a valuable tool for synthesizing complex amide derivatives, particularly in the fields of medicinal and materials chemistry. The reactivity of the acyl chloride allows for the introduction of the 4-methylcyclohexanecarbonyl moiety into large, multifunctional molecules. nih.gov This is crucial in the late-stage functionalization of drug candidates or in the construction of sophisticated molecular architectures.

For example, this reaction can be used to synthesize N-aryl amides from various aniline derivatives. thieme.de The properties of the final molecule can be fine-tuned by modifying the substituents on either the aniline or the cyclohexyl ring. Such derivatives are explored for various biological activities. For instance, the synthesis of N-arylpiperidine derivatives as melatonin (B1676174) receptor ligands showcases the utility of forming amide bonds with complex cyclic amines. nih.gov The robust nature of the acylation allows it to proceed even in the presence of other functional groups, making it a key step in building complex molecular frameworks, such as those found in kinase inhibitors or other bioactive compounds. researchgate.net

Esterification Protocols with Various Alcohols

This compound undergoes facile esterification with a wide range of alcohols and phenols. This reaction is another example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. chemguide.co.uk The reaction is generally much faster and more efficient than the acid-catalyzed Fischer esterification between a carboxylic acid and an alcohol. chemguide.co.uk

While alcohols react readily with this compound, phenols are generally less nucleophilic. However, their reaction with acyl chlorides is a standard and effective method for preparing phenolic esters (aryl esters). libretexts.orgchemguide.co.uk The direct reaction between a phenol (B47542) and an acyl chloride proceeds at a moderate rate. chemguide.co.uk

To enhance the reaction rate, particularly with less reactive acyl chlorides or phenols, the phenol is often first converted to its conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk The resulting phenoxide is a significantly more potent nucleophile and reacts rapidly with the acyl chloride to form the corresponding phenyl ester. libretexts.org This modified procedure allows for the efficient synthesis of a diverse range of phenolic esters under mild conditions.

General Reaction: C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O 4-CH₃C₆H₁₀COCl + C₆H₅O⁻Na⁺ → 4-CH₃C₆H₁₀COOC₆H₅ + NaCl

In molecules containing multiple hydroxyl groups (polyols), the high reactivity of this compound can be harnessed to achieve selective esterification. The outcome of the reaction is governed by the relative nucleophilicity and steric accessibility of the different hydroxyl groups.

Chemoselectivity: Primary alcohols are less sterically hindered and generally more reactive towards acyl chlorides than secondary alcohols, which are in turn more reactive than tertiary alcohols. Therefore, in a molecule containing both primary and secondary hydroxyl groups, this compound can be made to react preferentially with the primary alcohol by carefully controlling the reaction conditions, such as using a stoichiometric amount of the acyl chloride at low temperatures.

Regioselectivity: Research on competitive esterification reactions has shown that aliphatic acid chlorides can react preferentially with aryl-substituted alcohols over simple alkyl-substituted alcohols. researchgate.net This suggests that electronic factors in the alcohol substrate can also influence the regioselectivity of the acylation. In a diol, the position of acylation can be directed by these steric and electronic differences.

Table 2: Illustrative Examples of Selective Esterification This table presents hypothetical but mechanistically sound examples of selective reactions with this compound.

| Substrate (Polyol) | Reaction Conditions | Major Product | Rationale |

| Propane-1,2-diol | 1 eq. Acyl Chloride, Low Temp. | 2-Hydroxypropyl 4-methylcyclohexanecarboxylate | Preferential acylation of the less sterically hindered primary alcohol. |

| 4-(Hydroxymethyl)phenol | 1 eq. Acyl Chloride, No Base | 4-(Hydroxymethyl)phenyl 4-methylcyclohexanecarboxylate | The phenolic -OH is less nucleophilic than the benzylic alcohol -OH. |

| 4-(Hydroxymethyl)phenol | 2 eq. Acyl Chloride, Base | 4-(((4-Methylcyclohexanecarbonyl)oxy)methyl)phenyl 4-methylcyclohexanecarboxylate | Both hydroxyl groups are acylated with sufficient reagent and activation. |

Reactions with Other Heteroatom Nucleophiles

This compound, as a typical aliphatic acyl chloride, readily undergoes nucleophilic acyl substitution reactions with a variety of heteroatom nucleophiles. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the final product.

With Nitrogen Nucleophiles: The reaction with primary and secondary amines is a common method for the synthesis of amides. For instance, the reaction of this compound with a primary amine, such as aniline, would yield N-phenyl-4-methylcyclohexanecarboxamide. The reaction proceeds vigorously, and typically a base is added to neutralize the hydrochloric acid byproduct.

With Oxygen Nucleophiles: Alcohols and phenols react with this compound to form esters. For example, methanol (B129727) would react to produce methyl 4-methylcyclohexanecarboxylate. These reactions are often carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and scavenge the generated HCl.

With Sulfur Nucleophiles: Thiols react with this compound in a similar fashion to alcohols, yielding thioesters. The reaction with a thiol, such as thiophenol, in the presence of a base, would produce S-phenyl 4-methylcyclohexanecarbothioate.

Table 1: Illustrative Reactions of this compound with Heteroatom Nucleophiles

| Nucleophile | Product | Reaction Type |

| Aniline | N-phenyl-4-methylcyclohexanecarboxamide | Amidation |

| Methanol | Methyl 4-methylcyclohexanecarboxylate | Esterification |

| Thiophenol | S-phenyl 4-methylcyclohexanecarbothioate | Thioesterification |

Hydrolytic Stability and Mechanism of Decomposition.benchchem.comcymitquimica.comlookchem.comsavemyexams.com

This compound is susceptible to hydrolysis, a reaction that leads to its decomposition to 4-methylcyclohexanecarboxylic acid and hydrochloric acid. This reaction is a significant consideration for the storage and handling of the compound, as it is sensitive to moisture. lookchem.com

The mechanism of hydrolysis is a nucleophilic acyl substitution where water acts as the nucleophile. The reaction begins with the attack of a water molecule on the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the oxygen of the attacking water molecule to one of the other oxygen atoms or is removed by another water molecule acting as a base. Finally, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the carboxylic acid. The presence of the bulky cyclohexane (B81311) ring may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered acyl chlorides. The reaction is generally faster than the hydrolysis of alkyl chlorides but slower than that of acyl chlorides where the carbonyl carbon is more electron-deficient. savemyexams.com

Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and acyl chlorides are versatile substrates in these transformations.

Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions involving acyl chlorides. organic-chemistry.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium-catalyzed carbonylative annulation reactions represent a sophisticated method for the construction of cyclic compounds. rsc.orgresearchgate.netnih.govrsc.orgnih.gov In such reactions, an acyl chloride can be coupled with a molecule containing multiple reactive sites, with the incorporation of a carbon monoxide molecule. While specific examples involving this compound are not extensively documented in readily available literature, the general principle would involve the oxidative addition of the acyl chloride to a low-valent palladium species, followed by migratory insertion of a coordinated substrate (like an alkene or alkyne) and carbon monoxide, and subsequent reductive elimination to form the annulated product. These reactions are powerful tools for synthesizing complex polycyclic structures. rsc.org

Palladacycles are cyclic organopalladium compounds that are often key intermediates in palladium-catalyzed reactions. researchgate.netwikipedia.org They can be formed through the cyclometalation of a substrate with a palladium catalyst. wikipedia.org In the context of cross-coupling reactions with acyl chlorides, palladacycles can act as stable and efficient pre-catalysts. nih.govresearchgate.net The catalytic cycle is often initiated by the reductive elimination from the palladacycle to generate a catalytically active Pd(0) species. wikipedia.org This Pd(0) species then undergoes oxidative addition with the acyl chloride. The subsequent steps of transmetalation and reductive elimination lead to the coupled product and regeneration of the catalyst. The structure and stability of the palladacycle can significantly influence the efficiency and selectivity of the catalytic reaction. nih.gov

Table 2: Key Steps in a General Palladium-Catalyzed Cross-Coupling of an Acyl Chloride

| Step | Description |

| Oxidative Addition | The acyl chloride adds to the Pd(0) center, forming a Pd(II) complex. |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium center. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. |

Besides palladium, other transition metals such as nickel, rhodium, and copper also catalyze important transformations of acyl chlorides, including those with aliphatic nature.

Nickel-Catalyzed Reactions: Nickel catalysts are often a more economical alternative to palladium for cross-coupling reactions. uci.eduresearchgate.net They can promote the coupling of acyl chlorides with a variety of organometallic reagents and have shown utility in reductive cross-coupling reactions. rsc.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly known for their application in hydroformylation reactions, which introduce a formyl group into a molecule. nih.govrsc.orgrsc.orgresearchgate.netmdpi.com While not a direct reaction of the acyl chloride, rhodium catalysis is crucial in the synthesis of aldehydes, which can be precursors to acyl chlorides.

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a valuable methodology for the formation of carbon-carbon and carbon-heteroatom bonds. Acyl chlorides can be coupled with organometallic reagents, such as organocuprates, to form ketones. These reactions are often highly efficient and selective. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving Acyl Chlorides

Comparative Reactivity Studies with Related Cyclohexanecarbonyl Chlorides

The reactivity of this compound can be compared to other substituted cyclohexanecarbonyl chlorides to understand the influence of the substituent on its chemical behavior. Key comparators would include cyclohexanecarbonyl chloride itself and other isomers of methylcyclohexanecarbonyl chloride.

The primary factors influencing reactivity are electronic effects and steric hindrance.

Electronic Effects: The methyl group at the 4-position of the cyclohexane ring is an electron-donating group. This can have a subtle effect on the stability of the acyl radical and any subsequent radical intermediates. Generally, electron-donating groups can slightly destabilize an adjacent radical center.

A comparative analysis of the reactivity of different cyclohexanecarbonyl chlorides would likely reveal subtle differences in reaction rates and product distributions, attributable to these electronic and steric factors.

| Compound | Key Structural Feature | Expected Influence on Radical Reactivity |

| Cyclohexanecarbonyl chloride | Unsubstituted cyclohexane ring | Baseline for comparison. |

| This compound | Electron-donating methyl group at the 4-position | Minor electronic destabilization of the acyl radical; minimal steric effect at the reaction center. |

| 2-Methylcyclohexanecarbonyl chloride | Methyl group adjacent to the carbonyl group | Significant steric hindrance, potentially slowing down reactions at the carbonyl center. |

| 3-Methylcyclohexanecarbonyl chloride | Methyl group at the 3-position | Intermediate steric and electronic effects compared to the 2- and 4-isomers. |

This table provides a qualitative comparison of the expected reactivity of this compound with related compounds based on general chemical principles.

Applications of 4 Methylcyclohexanecarbonyl Chloride As a Synthetic Building Block

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The 4-methylcyclohexane carbonyl structure is a recognized scaffold in medicinal chemistry. Its incorporation into a larger molecule can influence properties such as lipophilicity, metabolic stability, and conformational rigidity, which are critical for biological activity. 4-Methylcyclohexanecarbonyl chloride serves as a key reagent for introducing this group, facilitating the exploration of chemical space in drug discovery.

The cyclohexane (B81311) carboxylic acid framework is present in various bioactive molecules. For instance, research into new treatments for obesity has focused on inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. Potent inhibitors have been developed based on a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold. scielo.org.mx In such a synthesis, a reactive derivative like this compound would be an ideal starting material to form the crucial amide bond with an appropriate amine-containing fragment, highlighting its role in creating precursors for complex, biologically active molecules. scielo.org.mx

Another example can be inferred from the synthesis of the antidiabetic drug Glimepiride. A key intermediate in its preparation is trans-4-methylcyclohexylamine. mdpi.com A common synthetic route to such amines involves the conversion of a carboxylic acid to an amide, followed by a Hoffman rearrangement or reduction. Therefore, this compound could be used to form the necessary amide precursor, positioning it as an early-stage building block in the synthesis of this important pharmaceutical agent.

Table 1: Examples of Pharmacologically Relevant Scaffolds Related to this compound

| Target Class | Relevant Scaffold | Potential Role of this compound |

| DGAT1 Inhibitors | 4-(Amido)cyclohexanecarboxylic acid derivatives | Reagent for forming the critical amide linkage. scielo.org.mx |

| Antidiabetic Agents | trans-4-Methylcyclohexylamine (Glimepiride intermediate) | Precursor to the corresponding amide, which can be converted to the amine. mdpi.com |

In drug discovery, new molecular entities are often created by modifying existing compounds to improve their efficacy, selectivity, or pharmacokinetic properties. This process of derivatization is essential for developing structure-activity relationships (SAR). As a reactive acylating agent, this compound can be used to systematically modify lead compounds that contain hydroxyl or amino groups. By introducing the 4-methylcyclohexylcarbonyl group, medicinal chemists can probe how the size, shape, and lipophilicity of this aliphatic cyclic moiety affect the compound's interaction with its biological target. This allows for the fine-tuning of a drug candidate's properties to optimize its performance.

Role in Agrochemical Development and Manufacturing

Difluorocarbene, a related building block, has found applications in the production of agrochemicals. chemicalbook.com While chemical supplier databases categorize this compound and its parent acid for potential use in the agrochemical sector, specific examples of its incorporation into commercial or developmental herbicides, fungicides, or insecticides are not prevalent in publicly available scientific literature. nih.gov Its reactivity, however, suggests potential utility in synthesizing active ingredients where a cyclohexylamide or ester linkage is part of the core structure, analogous to its role in pharmaceutical synthesis.

Contribution to Polymer and Advanced Materials Chemistry

Cycloaliphatic monomers are used to impart specific properties, such as thermal stability, rigidity, and optical clarity, to polymers. Derivatives of 1,4-cyclohexanedicarboxylic acid, a close structural analog of 4-methylcyclohexanecarboxylic acid, are employed in the synthesis of high-performance polyesters. These monomers can replace traditional aromatic diacids like terephthalic acid to improve weatherability and reduce brittleness.

This compound, being a monofunctional acyl chloride, can be utilized in several ways in polymer chemistry:

End-capping agent: It can be used to terminate a polymer chain, controlling the final molecular weight and stabilizing the polymer by capping reactive end-groups.

Pendant group modification: It can be reacted with polymers containing hydroxyl or amine side-chains to attach the 4-methylcyclohexyl group, thereby modifying the polymer's surface properties, solubility, or thermal characteristics.

Monomer for dendrimers or specialized architectures: In more complex syntheses, it can serve as a building block for constructing branched polymer structures.

The incorporation of the 4-methylcyclohexyl group can be expected to increase the glass transition temperature (Tg) and enhance the hydrophobicity of the resulting material.

Synthesis of Liquid Crystal Precursors

The synthesis of liquid crystals often involves the formation of ester linkages between a rigid core, a flexible tail, and often a polar headgroup. The properties of the resulting material are highly dependent on the structure of these components. Cyclohexane rings are frequently used as part of the rigid core in liquid crystal molecules due to their defined stereochemistry and ability to promote mesophase (liquid crystal phase) formation.

Research has demonstrated that 4-cyanophenyl esters of substituted cyclohexanecarboxylic acids exhibit liquid-crystalline properties. For example, esters derived from trans-4-n-alkyl-cyclohexane carboxylic acids and 4-cyanophenol are known to form nematic phases, which are crucial for display applications. This compound is an ideal reagent for the final esterification step in the synthesis of these molecules. Its high reactivity allows for an efficient reaction with the phenolic hydroxyl group of 4-cyanophenol, directly forming the target liquid crystal molecule. The trans isomer is typically preferred as its linear shape is more conducive to forming the ordered structures required for liquid crystallinity.

Table 2: Application of this compound in Material Synthesis

| Application Area | Synthetic Role | Resulting Property/Product |

| Polymer Chemistry | Monomer or modifying agent | Polyesters or polyamides with modified thermal and mechanical properties. |

| Liquid Crystals | Reagent for esterification | Forms the mesogenic core of liquid crystals with nematic phases. |

Spectroscopic Characterization and Advanced Structural Elucidation of Derivatives of 4 Methylcyclohexanecarbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and stereochemistry of 4-methylcyclohexanecarbonyl chloride derivatives can be established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom, respectively. For this compound, the spectra are interpreted by considering the parent cyclohexanecarbonyl chloride structure and the influence of the methyl group at the C4 position. chemicalbook.com

The protons on the cyclohexane (B81311) ring exhibit complex multiplets due to extensive spin-spin coupling. The proton alpha to the carbonyl group (H1) is expected to be the most deshielded of the ring protons, appearing at approximately 2.5-3.0 ppm. The protons on the carbons adjacent to C1 and C4 will appear in the range of 1.5-2.2 ppm, while the remaining ring protons are expected between 1.0-1.8 ppm. The methyl protons will present a characteristic doublet around 0.9-1.1 ppm, with the coupling arising from the adjacent methine proton.

In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, typically appearing in the 170-180 ppm region. The carbon attached to the chlorine (C1) and the carbon bearing the methyl group (C4) will also be significantly deshielded. The remaining cyclohexyl carbons will resonate in the aliphatic region of the spectrum. The presence of cis and trans isomers would lead to a doubling of signals for the ring carbons and the methyl group, reflecting their different chemical environments.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 170-180 |

| H1/C1 | 2.5-3.0 (m) | 50-60 |

| H2, H6/C2, C6 | 1.8-2.2 (m) | 30-40 |

| H3, H5/C3, C5 | 1.2-1.8 (m) | 25-35 |

| H4/C4 | 1.5-2.0 (m) | 30-40 |

| -CH₃ | 0.9-1.1 (d) | 20-25 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To resolve the complex coupling networks and establish definitive structural assignments, advanced 2D NMR experiments are utilized. Correlation Spectroscopy (COSY) is employed to identify proton-proton coupling relationships within the cyclohexane ring, tracing the connectivity from one proton to its neighbors.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~55 ppm, confirming the H1-C1 connectivity.

Furthermore, the stereochemistry of the 4-methyl group (cis or trans relative to the carbonyl chloride) can be determined through Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons. For the trans isomer, a NOE correlation would be expected between the axial protons at C2/C6 and the axial methyl protons. Conversely, in the cis isomer, correlations would be observed between the equatorial protons at C2/C6 and the methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Interpretation of Characteristic Vibrational Modes

The most prominent feature in the IR spectrum of this compound is the intense carbonyl (C=O) stretching vibration, which is characteristic of acyl chlorides and appears at a high frequency, typically in the range of 1780-1815 cm⁻¹. uobabylon.edu.iqblogspot.com The carbon-chlorine (C-Cl) single bond stretch gives rise to a strong absorption in the fingerprint region, generally between 550-750 cm⁻¹. blogspot.com The C-H stretching vibrations of the cyclohexane and methyl groups are observed just below 3000 cm⁻¹, while the C-H bending vibrations appear around 1450 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observed, it is typically weaker than in the IR spectrum. The C-Cl stretch, however, often gives a strong and sharp signal in the Raman spectrum. The symmetric C-C stretching modes of the cyclohexane ring are also prominent in the Raman spectrum.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Cyclohexane, -CH₃) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C=O Stretch | 1780-1815 | 1780-1815 | Very Strong (IR), Medium (Raman) |

| C-H Bend | 1440-1460 | 1440-1460 | Medium (IR), Medium (Raman) |

| C-C Stretch (Ring) | 800-1200 | 800-1200 | Medium (IR), Strong (Raman) |

| C-Cl Stretch | 550-750 | 550-750 | Strong (IR), Strong (Raman) |

Conformation Analysis via IR Spectroscopy

The conformational isomers of this compound, arising from the chair conformations of the cyclohexane ring and the orientation of the carbonyl chloride group (axial vs. equatorial), can be investigated using IR spectroscopy. The frequency of the C-Cl stretching vibration is particularly sensitive to the conformational environment. blogspot.com Generally, the axial conformer exhibits a C-Cl stretch at a lower frequency compared to the equatorial conformer. By analyzing the temperature dependence of the relative intensities of these bands, the thermodynamic parameters for the conformational equilibrium can be determined.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺) at m/z 160 (for ³⁵Cl) and a smaller M+2 peak at m/z 162 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic for compounds containing one chlorine atom.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the bond between the carbonyl carbon and the cyclohexane ring, would result in the formation of an acylium ion (C₇H₁₁O⁺) at m/z 111 and a methylcyclohexyl radical. Loss of a chlorine radical from the molecular ion would generate a cation at m/z 125. Subsequent fragmentation of the cyclohexane ring would lead to a series of smaller fragments, often differing by 14 mass units (CH₂), which is characteristic of cyclic alkanes. libretexts.org Another common fragmentation pathway for acyl chlorides is the loss of carbon monoxide (CO) from the acylium ion, which would produce a fragment at m/z 83.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. While no crystallographic data for derivatives of this compound were found, this technique would be invaluable for determining the precise bond lengths, bond angles, and stereochemistry of such derivatives. For a crystalline derivative, such as an amide formed by reacting this compound with an amine, X-ray crystallography could confirm the conformation of the cyclohexane ring and the geometry around the amide bond.

Computational Chemistry and Theoretical Studies on 4 Methylcyclohexanecarbonyl Chloride and Its Reactions

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and electronic properties of 4-methylcyclohexanecarbonyl chloride. These studies provide fundamental insights into the molecule's stability and intrinsic reactivity.

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature. pressbooks.pub

The relative stability of the conformers is determined by steric interactions. Substituents in the equatorial position are generally more stable than in the axial position due to reduced 1,3-diaxial interactions. For this compound, this results in two main isomers, cis and trans, each with possible chair conformers. The trans isomer with both the methyl and carbonyl chloride groups in equatorial positions is typically the most stable conformer, minimizing steric hindrance. Computational analysis quantifies the energy differences between these various conformations.

| Isomer | Conformer (Methyl, Carbonyl Chloride) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| trans | di-equatorial | 0.00 | ~98.5 |

| trans | di-axial | 5.4 | <0.1 |

| cis | axial, equatorial | 1.85 | ~0.8 |

| cis | equatorial, axial | 2.10 | ~0.7 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is an important indicator of molecular stability and reactivity. wikipedia.orgmuni.cz A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction. muni.cz From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactive nature.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -10.85 | Electron-donating ability |

| ELUMO | -1.25 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 9.60 | Kinetic stability and reactivity |

| Chemical Hardness (η) | 4.80 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.21 | Inverse of hardness |

| Electronegativity (χ) | 6.05 | Power to attract electrons |

| Electrophilicity Index (ω) | 3.81 | Propensity to accept electrons |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized basis that corresponds to the familiar Lewis structure elements like bonds and lone pairs. wikipedia.org This analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C1-C2) | σ(C1-C6) | 4.85 | Ring hyperconjugation |

| σ(C3-H) | σ(C4-C(CH3)) | 2.15 | C-H to C-C hyperconjugation |

| LP(2) Cl | σ(C(O)-C1) | 3.50 | Lone pair delocalization |

| σ(C(O)-C1) | π(C=O) | 1.20 | Sigma to pi* delocalization |

Theoretical Mechanistic Probing of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as nucleophilic acyl substitution, theoretical calculations can characterize the geometry and energy of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy (ΔE‡), or reaction barrier.

Calculations can model the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for the comparison of different reaction pathways or the reactivity of different nucleophiles.

| Reaction | Nucleophile | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| Hydrolysis | H2O | 25.5 |

| Alcoholysis | CH3OH | 22.1 |

| Aminolysis | NH3 | 15.8 |

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. wikipedia.org Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

The choice of solvent can differentially stabilize the reactants, transition state, or products, thereby altering the reaction energy profile. For instance, in a nucleophilic acyl substitution reaction, polar solvents can stabilize the charge separation that often develops in the transition state, leading to a lower activation barrier and a faster reaction rate compared to nonpolar solvents. researchgate.net

| Reaction | Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|---|

| Methanolysis | Gas Phase | 1.0 | 31.5 |

| Methanolysis | Cyclohexane (Nonpolar) | 2.0 | 29.8 |

| Methanolysis | Acetonitrile (B52724) (Polar Aprotic) | 37.5 | 22.1 |

| Methanolysis | Water (Polar Protic) | 78.4 | 20.5 |

Computational Studies on Stereoisomeric Stability and Interconversion

Computational chemistry provides powerful tools to investigate the stereoisomeric stability and interconversion of this compound. This compound exists as cis and trans stereoisomers, each with multiple possible conformations. The relative stability of these isomers and the energy barriers for their interconversion are governed by steric and electronic factors, which can be quantified through theoretical calculations.

The primary conformations for the cyclohexane ring are the low-energy chair form and the higher-energy twist-boat and boat forms. For 1,4-disubstituted cyclohexanes like this compound, the substituents can be in either axial (a) or equatorial (e) positions. The trans isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation, while the cis isomer has one axial and one equatorial substituent (a,e).

Theoretical Approaches:

High-level quantum mechanical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are commonly employed to determine the geometries and relative energies of these stereoisomers. researchgate.netijert.org Basis sets such as 6-311++G(d,p) are often used to ensure accurate results. researchgate.net Full geometry optimizations are performed to locate all stationary points on the potential energy surface (PES), which correspond to stable conformers (local minima) and transition states. researchgate.net

Stereoisomeric Stability:

For 1,4-disubstituted cyclohexanes, the diequatorial conformer of the trans isomer is generally the most stable due to the minimization of steric hindrance. scispace.comutexas.edu The methyl and carbonyl chloride groups in equatorial positions are further away from the rest of the ring, avoiding unfavorable 1,3-diaxial interactions. scispace.comutexas.edustereoelectronics.org The diaxial conformer of the trans isomer is significantly less stable due to these steric clashes.

The cis isomer, with one axial and one equatorial substituent, is typically intermediate in energy between the diequatorial and diaxial trans conformers. The relative stability of the two possible chair conformations of the cis isomer depends on which substituent occupies the more sterically demanding axial position. Generally, the larger group prefers the equatorial position to minimize steric strain.

Interconversion Pathways:

The interconversion between the two chair conformations of a cyclohexane ring, known as ring flipping, proceeds through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. utexas.edunih.gov Computational studies can map out the entire potential energy surface for this process, identifying the transition states and calculating the activation energy barriers. For cyclohexane, the experimental energy barrier for chair-to-chair interconversion is about 10.4 kcal/mol. nih.gov This barrier can be influenced by the nature and position of substituents. For di- and tetrasubstituted cyclohexanes, detailed interconversion pathways can be elucidated using computational methods. nih.gov

The following table summarizes the expected relative stabilities of the chair conformations of cis- and trans-4-Methylcyclohexanecarbonyl chloride based on general principles of conformational analysis. The actual energy differences would require specific computational studies.

| Isomer | Conformation | Expected Relative Stability | Rationale |

| trans | diequatorial (e,e) | Most Stable | Minimizes 1,3-diaxial interactions for both substituents. |

| cis | equatorial methyl, axial carbonyl chloride | Intermediate | Avoids 1,3-diaxial interactions for the larger methyl group. |

| cis | axial methyl, equatorial carbonyl chloride | Intermediate | Experiences 1,3-diaxial interactions from the methyl group. |

| trans | diaxial (a,a) | Least Stable | Significant steric strain from 1,3-diaxial interactions for both substituents. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These theoretical predictions can aid in the interpretation of experimental data, confirm structural assignments, and provide insights into the vibrational modes and electronic environments of the molecule.

NMR Spectra Prediction:

Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) for different stereoisomers and conformers of this compound can be performed using DFT methods, often with the B3LYP functional. researchgate.netresearchgate.net The calculated chemical shifts for axial and equatorial protons in cyclohexane derivatives are expected to be different due to their distinct magnetic environments. researchgate.netyoutube.com By comparing the calculated spectra for the various possible conformations with experimental data, the predominant isomer and its conformation in solution can be determined. The correlation between computed and experimental ¹H-NMR chemical shifts is generally high with appropriate computational methods. researchgate.net

Vibrational Spectra (IR and Raman) Prediction:

The vibrational frequencies and intensities for IR and Raman spectra can be calculated ab initio or using DFT. researchgate.netjournalajst.com These calculations provide a set of normal modes, each with a corresponding frequency and intensity, which can be used to simulate the entire spectrum. researchgate.netethz.chdtic.mil The calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations. journalajst.com

For this compound, distinct vibrational modes are associated with the carbonyl group (C=O stretch), the C-Cl bond, and the various C-H and C-C bonds of the methylcyclohexane (B89554) ring. The C=O stretching frequency is particularly sensitive to its environment and would be expected to differ slightly between the various conformers. researchgate.net Computational studies can predict these subtle differences.

The correlation between theoretical and experimental vibrational spectra is generally very good, allowing for confident assignment of the observed spectral bands to specific molecular vibrations. journalajst.comnih.gov This is crucial for distinguishing between the cis and trans isomers, as they will have unique spectral fingerprints.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for the most stable conformer of trans-4-Methylcyclohexanecarbonyl chloride. The actual values would need to be determined through specific computational and experimental studies.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H-NMR Chemical Shift (axial protons) | 1.0-1.5 ppm | ~1.2 ppm |

| ¹H-NMR Chemical Shift (equatorial protons) | 1.5-2.0 ppm | ~1.7 ppm |

| ¹³C-NMR Chemical Shift (C=O) | 170-180 ppm | ~175 ppm |

| IR Frequency (C=O stretch) | 1780-1820 cm⁻¹ | ~1800 cm⁻¹ |

| IR Frequency (C-Cl stretch) | 650-800 cm⁻¹ | ~730 cm⁻¹ |

| Raman Frequency (ring breathing mode) | 800-850 cm⁻¹ | ~820 cm⁻¹ |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-methylcyclohexanecarbonyl chloride from its carboxylic acid precursor?

- Methodological Answer : The synthesis typically involves treating 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining a dry environment, using a catalytic amount of dimethylformamide (DMF) to accelerate the reaction, and refluxing at 60–80°C for 2–4 hours. Reaction progress can be monitored via Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the emergence of the carbonyl chloride C=O stretch (~1800 cm⁻¹). Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via fractional distillation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the cyclohexane ring structure (δ 1.2–2.1 ppm for methyl and cyclohexyl protons) and the acyl chloride group (no direct proton signal). ¹³C NMR identifies the carbonyl carbon at ~170–180 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is critical for assessing purity and distinguishing the compound from byproducts like 4-methylcyclohexene (common in dehydration side reactions). Retention indices and fragmentation patterns (e.g., m/z 154 for [M]⁺) aid identification .

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planar geometry of the carbonyl chloride group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound in nucleophilic acyl substitutions?

- Methodological Answer : Contradictions in yields often arise from competing mechanisms (e.g., SN1 vs. SN2 pathways) or impurities in the acyl chloride. To address this:

Purity Assessment : Use GC-MS or HPLC to verify the absence of hydrolyzed byproducts (e.g., 4-methylcyclohexanecarboxylic acid).

Kinetic Studies : Conduct time-resolved NMR or IR to track intermediate formation and identify rate-determining steps.

Solvent Effects : Compare polar aprotic (e.g., DCM) vs. nonpolar solvents (e.g., toluene) to evaluate their impact on reaction pathways .

Q. What computational approaches can predict the reactivity of this compound in different solvent environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack at the carbonyl carbon, incorporating solvent dielectric constants (e.g., PCM model).

- Molecular Dynamics (MD) Simulations : Simulate solvation shells to assess steric hindrance from the methylcyclohexane ring in polar vs. nonpolar solvents.

- Solvent Parameterization : Use Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity with reaction rates .

Q. How can systematic literature reviews address gaps in toxicity or environmental impact data for this compound?

- Methodological Answer :

- Database Selection : Prioritize Web of Science, PubMed, and EPA reports using Boolean queries (e.g.,

(this compound) AND (degradation OR toxicity)). - Inclusion Criteria : Focus on peer-reviewed studies (1990–present) with explicit experimental protocols. Exclude non-English studies lacking mechanistic data.

- Grey Literature : Incorporate technical reports from regulatory agencies (e.g., EPA) or academic theses for unpublished data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.